molecular formula C7H9ClN2 B13519833 2-(Aminomethyl)-6-chloroaniline

2-(Aminomethyl)-6-chloroaniline

Katalognummer: B13519833
Molekulargewicht: 156.61 g/mol
InChI-Schlüssel: DSCHJWJEEYAUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-6-chloroaniline is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a chloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloroaniline can be achieved through several methods. One common approach involves the chlorination of 2-(Aminomethyl)aniline. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6-position.

Another method involves the reduction of 2-(Nitromethyl)-6-chloronitrobenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-6-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-6-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-6-chloroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the chlorine atom at the 6-position.

    2-(Aminomethyl)-6-bromoaniline: Contains a bromine atom instead of chlorine.

    2-(Aminomethyl)-6-fluoroaniline: Contains a fluorine atom instead of chlorine.

Uniqueness

2-(Aminomethyl)-6-chloroaniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C7H9ClN2

Molekulargewicht

156.61 g/mol

IUPAC-Name

2-(aminomethyl)-6-chloroaniline

InChI

InChI=1S/C7H9ClN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4,9-10H2

InChI-Schlüssel

DSCHJWJEEYAUMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.